molecular formula C5H8OS B2647005 1-(Thietan-3-yl)ethan-1-one CAS No. 1512355-92-8

1-(Thietan-3-yl)ethan-1-one

Cat. No.: B2647005
CAS No.: 1512355-92-8
M. Wt: 116.18
InChI Key: QSEHMCGCEPARCB-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)ethan-1-one is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by a thietane ring attached to an ethanone group

Preparation Methods

The synthesis of 1-(Thietan-3-yl)ethan-1-one can be achieved through several methods:

Chemical Reactions Analysis

1-(Thietan-3-yl)ethan-1-one undergoes several types of chemical reactions:

Scientific Research Applications

1-(Thietan-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thietan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

1-(Thietan-3-yl)ethan-1-one can be compared with other thietane derivatives:

The uniqueness of this compound lies in its specific combination of a thietane ring and an ethanone group, which imparts distinct chemical and biological properties.

Biological Activity

1-(Thietan-3-yl)ethan-1-one , also known as thietanone, is a sulfur-containing heterocyclic compound with significant biological activity. This compound has been studied for its potential applications in various fields, including medicinal chemistry, due to its unique structural properties and reactivity.

  • IUPAC Name : this compound
  • CAS Number : 1512355-92-8
  • Molecular Weight : Approximately 114.16 g/mol
  • Molecular Formula : C5H8OS

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a bioactive compound. Key areas of interest include:

Antimicrobial Properties

Research has indicated that thietane derivatives, including this compound, exhibit antimicrobial activity. A study focusing on thietane derivatives demonstrated that certain compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of thietane derivatives have also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways . The exact mechanism of action remains under investigation, but preliminary findings suggest that these compounds may target cellular processes critical for cancer cell survival.

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Compounds with thietane structures have been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This property could make them valuable in developing dietary supplements or therapeutic agents aimed at reducing oxidative damage.

Synthesis and Biological Evaluation

A recent study synthesized various thietanone derivatives and evaluated their biological activities. Among these, 5-amino-substituted derivatives exhibited significant antiplatelet and anticoagulant activities, indicating the potential for developing new therapeutic agents targeting cardiovascular diseases .

Comparative Analysis of Thietanone Derivatives

CompoundBiological ActivityReference
This compoundAntimicrobial
5-amino-thietanonesAnticancer, Antioxidant
3-bromo-thietanonesAntiplatelet, Anticoagulant

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, its antimicrobial activity may result from inhibiting enzymes critical for bacterial cell wall synthesis or metabolic pathways .

Properties

IUPAC Name

1-(thietan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEHMCGCEPARCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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